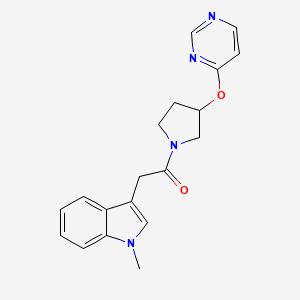

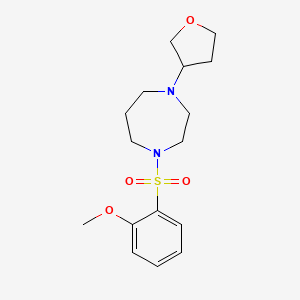

![molecular formula C20H23N3O2S B2699744 N-cyclohexyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852134-77-1](/img/structure/B2699744.png)

N-cyclohexyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-cyclohexyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide” is a chemical compound. It is available from suppliers such as ChemDiv, Inc., and Life Chemicals Inc . The compound belongs to the class of thiazoles, which are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including “N-cyclohexyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide”, is characterized by a planar thiazole ring. The aromaticity of the ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Aplicaciones Científicas De Investigación

Synthesis and Medicinal Applications

Research has explored the synthesis of novel heterocyclic compounds with potential medicinal applications. For example, studies on the synthesis of various heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific precursors, have shown significant analgesic and anti-inflammatory activities. These compounds have been evaluated for their potential as COX-1/COX-2 inhibitors, demonstrating high inhibitory activity and promising as therapeutic agents for inflammation-related conditions (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antimicrobial Evaluation

A series of 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antimicrobial activities against various microbial strains. These studies contribute to the development of new antimicrobial agents, addressing the need for novel treatments due to the rising resistance against existing drugs (M. Noolvi, H. Patel, S. Kamboj, S. Cameotra, 2016).

Cytotoxicity Studies

The synthesis of new compounds and their evaluation for cytotoxic activity against cancer cells represents another significant area of research. For instance, pyrazole and pyrazolopyrimidine derivatives have been synthesized and tested for their cytotoxicity against Ehrlich Ascites Carcinoma cells, providing insights into potential chemotherapeutic agents (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).

Neuroprotective Properties

Research on specific allosteric metabotropic glutamate receptor antagonists, such as N-cyclohexyl-6-{[(2-methoxyethyl)(methyl)amino]methyl}-N-methylthiazolo[3,2-a]benzimidazole-2-carboxamide, has demonstrated potential neuroprotective effects in rat stroke models. These findings underscore the importance of exploring heterocyclic compounds for their therapeutic potential in neuroprotection and stroke treatment (A. Kohara, Masayasu Takahashi, S. Yatsugi, et al., 2008).

Mecanismo De Acción

Target of Action

Thiazoles, such as N-cyclohexyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide, are found in many potent biologically active compounds . They have been reported to have a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, antiplasmodial, antiallergic, anti-inflammatory, antipsychotropic, and antiarthritic . The specific targets of action can vary depending on the specific compound and its structure.

Mode of Action

The mode of action of thiazoles can vary greatly depending on their specific structure and the biological target they interact with. For example, some thiazoles bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazoles can affect a variety of biochemical pathways depending on their specific targets of action. For example, some thiazoles can affect the synthesis of neurotransmitters, such as acetylcholine .

Pharmacokinetics

The pharmacokinetics of thiazoles, including their absorption, distribution, metabolism, and excretion (ADME) properties, can vary depending on their specific structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

The result of the action of thiazoles can vary depending on their specific targets and mode of action. For example, some thiazoles can cause cell death by inducing DNA double-strand breaks .

Action Environment

The action, efficacy, and stability of thiazoles can be influenced by various environmental factors. For example, the presence of water can affect the solubility and therefore the bioavailability of thiazoles .

Propiedades

IUPAC Name |

N-cyclohexyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S/c1-13-18(19(24)21-15-6-4-3-5-7-15)26-20-22-17(12-23(13)20)14-8-10-16(25-2)11-9-14/h8-12,15H,3-7H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOADOWFMTFIQSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ETHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2699663.png)

![2-{({[(4-Methylphenyl)sulfonyl]amino}carbonyl)[(5-methyl-2-thienyl)methyl]amino}pyrazine](/img/structure/B2699665.png)

![2-chloro-N-{[(methylcarbamoyl)amino]methanethioyl}benzamide](/img/structure/B2699667.png)

![N-[4-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]acetamide](/img/structure/B2699668.png)

![4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2699669.png)

![N-(2-methoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2699676.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2699681.png)

![(Z)-N-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}hydroxylamine](/img/structure/B2699682.png)

![4-(2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2699683.png)